Methyl 3,4-O-isopropylidene-L-threonate

Catalog No.
S1910851
CAS No.
92973-40-5
M.F
C8H14O5
M. Wt
190.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-O-isopropylidene-L-threonate

CAS Number

92973-40-5

Product Name

Methyl 3,4-O-isopropylidene-L-threonate

IUPAC Name

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1

InChI Key

JSFASCPVVJBLRD-NTSWFWBYSA-N

SMILES

CC1(OCC(O1)C(C(=O)OC)O)C

Canonical SMILES

CC1(OCC(O1)C(C(=O)OC)O)C

Isomeric SMILES

CC1(OC[C@H](O1)[C@H](C(=O)OC)O)C
Methyl 3,4-O-isopropylidene-L-threonate (MITH) is a chemical compound used in medical science, particularly in the synthesis of nucleosides and other biologically important molecules. It belongs to the class of threonine derivatives, which include L-threonine, D-threonine, and other related compounds. The molecular formula of MITH is C10H18O6, and its molecular weight is 234.25 g/mol. The compound is known for its anti-inflammatory and anti-tumor properties, making it a popular subject for scientific research.
MITH is a colorless to light yellow liquid with a sweet odor. Its boiling point is 155-160°C at 15 mmHg, and its melting point is 14°C. It is soluble in water, methanol, and ethanol, but insoluble in non-polar solvents such as hexane and benzene. MITH is chemically stable under normal conditions, but it may decompose under high temperatures or in the presence of strong acids or bases.
MITH can be synthesized from L-threonine using various methods, such as acid-catalyzed esterification, esterification with diazomethane, or reaction with methyl chloroformate. The most common method is the acid-catalyzed esterification of L-threonine with acetone or isopropanol. The resulting product is purified by distillation, recrystallization, or chromatography.
The structure of MITH has been characterized by various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These techniques allow scientists to identify the functional groups and molecular structure of the compound.
Several analytical methods have been developed for the detection and quantification of MITH in biological samples and other matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These techniques provide accurate and precise measurements of MITH concentrations in various samples, such as blood, urine, and tissue.
MITH has been studied for its potential biological activities, including anti-inflammatory, antitumor, and antiviral effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the development of various diseases, such as rheumatoid arthritis, asthma, and cancer. MITH has also been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a cancer therapeutic agent. Moreover, several studies have demonstrated the antiviral activity of MITH against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).
The toxicity of MITH has been evaluated in various animal models and cell cultures. Acute toxicity studies have shown that MITH has low toxicity and is well-tolerated at therapeutic doses. However, chronic toxicity studies are needed to assess the long-term effects of MITH use. In addition, the safety of MITH in scientific experiments should be carefully considered to avoid adverse effects and ensure the reliability of the results.
MITH is widely used in scientific experiments for its biological activities and chemical properties. It is used as a precursor in the synthesis of nucleoside analogs, such as acyclovir, ganciclovir, and brivudin, which are used as antiviral drugs. MITH is also used as a building block in the synthesis of various peptides, proteins, and carbohydrates. Moreover, MITH has been used in drug delivery systems, such as liposomes, microparticles, and nanoparticles, to improve the bioavailability and efficacy of drugs.
The research on MITH has been ongoing for several decades, and many studies have demonstrated its potential as a therapeutic agent for various diseases. However, further research is needed to fully understand the mechanisms of its biological activities and to optimize its pharmacological properties. Moreover, the development of new analytical methods and drug delivery systems will enhance the applications of MITH in scientific research and clinical practice.
MITH has potential implications in various fields of research and industry, including drug discovery, biotechnology, and nanotechnology. Its anti-inflammatory, antitumor, and antiviral activities make it a promising candidate for the development of new drugs for several diseases, such as cancer, HIV, and hepatitis. Furthermore, its chemical properties and versatility in synthesis make it a valuable building block in the production of biomolecules and materials.
There are some limitations and challenges in the research on MITH, such as the lack of understanding of its mechanisms of action, the need for more selective and potent derivatives, and the potential toxicities associated with its use. Future research directions could focus on the optimization of its pharmacokinetics and pharmacodynamics, the development of new drug delivery systems, and the exploration of its applications in various fields, such as regenerative medicine and catalysis.

XLogP3

-0.2

Wikipedia

Methyl 3,4-O-isopropylidene-L-threonate

Dates

Modify: 2023-08-16

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